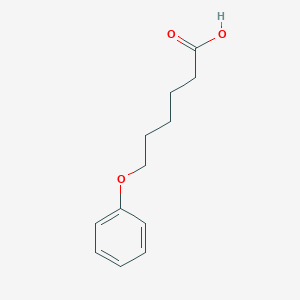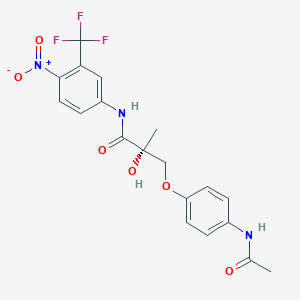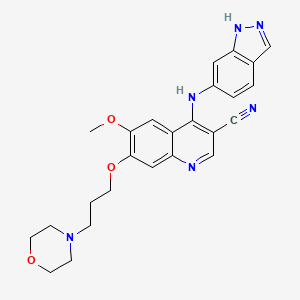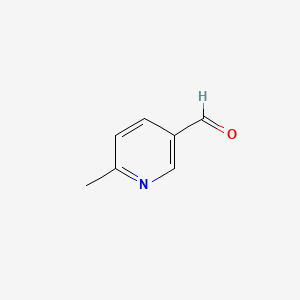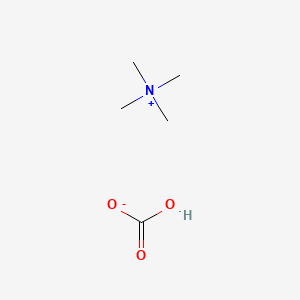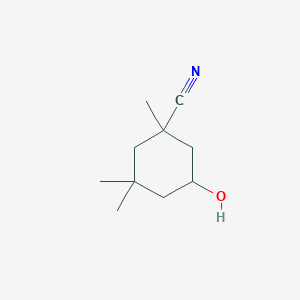
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and a cyclohexane ring with three methyl substituents
Preparation Methods
The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with the desired substituents.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the cyclohexane ring.
Nitrile Group Introduction: The nitrile group is introduced through a reaction involving a suitable nitrile precursor under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. The pathways involved include binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile include:
5-Hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile: Differing only in the position of the nitrile group.
1,3,3-Trimethylcyclohexanol: Lacking the nitrile group.
1,3,3-Trimethylcyclohexanecarbonitrile: Lacking the hydroxyl group.
The uniqueness of this compound lies in the presence of both the hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNMVQAFLZLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C#N)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442009 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72641-05-5 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
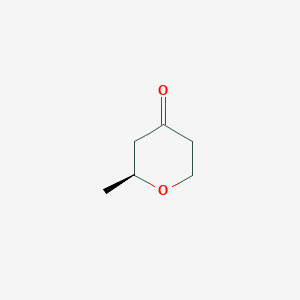
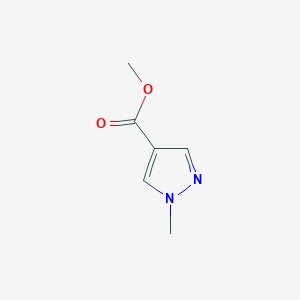
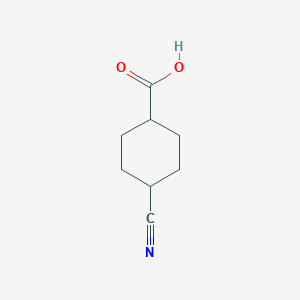


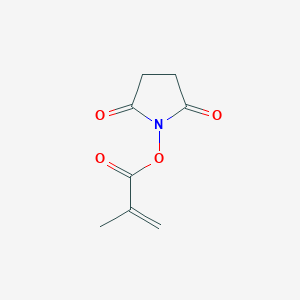
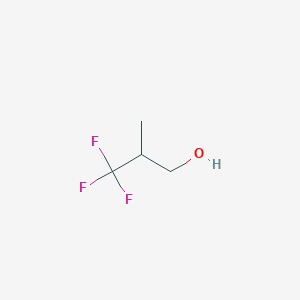
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

